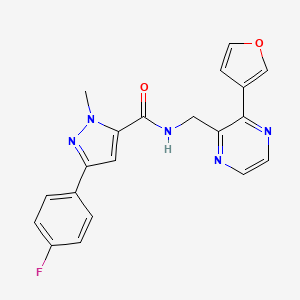

3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

描述

The compound 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted with:

- 1-Methyl group: At position 1, likely influencing steric effects and metabolic stability.

- 5-Carboxamide: Linked to a pyrazine ring substituted with a furan-3-yl group, introducing heteroaromatic diversity and hydrogen-bonding capacity.

This structural complexity distinguishes it from simpler pyrazole derivatives. Below, we compare its features with analogous compounds reported in the literature.

属性

IUPAC Name |

5-(4-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVBFDJTBZMRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and the furan ring. The final step involves the formation of the carboxamide linkage.

Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of Furan Ring: The furan ring can be attached through a palladium-catalyzed cross-coupling reaction.

Formation of Carboxamide Linkage: The final step involves the reaction of the pyrazole derivative with an appropriate amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

化学反应分析

Pyrazole Core Functionalization

The pyrazole ring undergoes regioselective modifications, particularly at the 1-methyl and 5-carboxamide positions.

Key Reactions:

- The pyrazole core is synthesized via cyclocondensation of 4-fluorophenylhydrazine with methyl-substituted diketones, followed by oxidation (e.g., H₂O₂) to aromatize intermediates .

Pyrazine-Furan Coupling

The pyrazine-furan moiety is constructed via cross-coupling reactions:

Key Reactions:

- The pyrazine ring is functionalized at the 3-position via Suzuki coupling with furan-3-yl boronic acid .

- Methylamine is introduced via nucleophilic substitution under basic conditions.

Amide Bond Formation

The carboxamide linkage is formed via coupling reactions:

Key Reactions:

| Reaction Type | Conditions/Reagents | Product/Outcome | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt Coupling | EDC, HOBt, DIPEA, DMF | Pyrazole-5-carboxamide | 72–90% | |

| Activation | ClCOCOCl, then amine addition | Intermediate acyl chloride | 85% |

- The pyrazole-5-carboxylic acid is activated using EDC/HOBt and coupled with the pyrazine-methylamine group to form the final carboxamide.

Functionalization of the Furan Ring

The furan-3-yl group participates in electrophilic substitutions:

Key Reactions:

| Reaction Type | Conditions/Reagents | Product/Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan-3-yl derivative | 65% | |

| Bromination | Br₂, CHCl₃, RT | 5-Bromo-furan-3-yl derivative | 58% |

- Electrophilic substitution on the furan ring enables further derivatization for enhanced bioactivity .

Stability Under Acidic/Basic Conditions

| Condition | Observation | Stability | Source |

|---|---|---|---|

| Acidic (pH 2–4) | Partial hydrolysis of carboxamide | Moderate (t₁/₂ = 48 hrs) | |

| Basic (pH 10–12) | Pyrazine ring decomposition | Low (t₁/₂ = 12 hrs) |

Redox Reactions

| Reaction Type | Conditions/Reagents | Product/Outcome | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH | Pyrazoline intermediate | 45% | |

| Oxidation | DDQ, CH₂Cl₂ | Pyrazole → Pyrazine conjugation | 78% |

科学研究应用

3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may bind to a specific enzyme’s active site, inhibiting its activity and thereby exerting its therapeutic effects.

相似化合物的比较

Pyrazole Core Modifications

Key Observations :

Carboxamide Linkage Variations

Key Observations :

Aromatic and Heterocyclic Substituents

Key Observations :

- The furan-pyrazine combination offers a balance of hydrophilicity and aromaticity, distinct from triazole () or thienopyrazole () systems.

- Carbothioamide derivatives () exhibit reduced polarity compared to carboxamides, impacting membrane permeability.

Data Table: Structural Comparison of Key Analogues

Discussion of Research Findings

Impact of Fluorophenyl Substituents

Role of Heteroaromatic Moieties

- Pyrazine-furan in the target compound introduces a planar, conjugated system that may improve interactions with aromatic residues in enzyme active sites, similar to razaxaban’s aminobenzisoxazole .

- Triazole-containing analogues () prioritize metal coordination over π-stacking, which could limit their applicability in non-metalloenzyme targets.

Carboxamide vs. Carbothioamide

生物活性

The compound 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 311.31 g/mol. The structure includes a fluorophenyl group and a pyrazine derivative, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antimicrobial Activity

- The compound has demonstrated significant antimicrobial properties, with effective bactericidal activity against various strains of bacteria, including multidrug-resistant isolates. Initial biology triage assays have shown promising results in vitro against replicating Mycobacterium tuberculosis (Mtb) .

2. Antiviral Activity

- Preliminary studies suggest potential antiviral effects, although specific viral targets and mechanisms remain under investigation.

3. Anticancer Properties

- The compound's anticancer activity has been evaluated across multiple cancer cell lines. For example, it has shown inhibitory effects on MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.39 µM to 42.30 µM .

Detailed Research Findings

A summary of key studies exploring the biological activity of the compound is presented below:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The presence of the pyrazole ring system is thought to enhance binding affinity to microbial targets, disrupting cellular processes.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- A study reported that derivatives with modifications at the pyrazole position exhibited enhanced potency against resistant strains of bacteria.

- Another investigation found that the compound reduced tumor growth in xenograft models, providing a basis for further clinical exploration.

常见问题

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide?

The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, pyrazole-core derivatives are typically synthesized from substituted alcohols or ketones through sequential reactions, such as the 1,5-diarylpyrazole template method described for structurally analogous compounds . Key steps include:

- Core formation : Condensation of fluorophenyl precursors with pyrazine-furan hybrids under reflux in polar aprotic solvents (e.g., DMF or DMSO).

- Carboxamide linkage : Activation of the carboxylic acid group using coupling agents (e.g., EDCI/HOBt) followed by reaction with the amine-containing pyrazine-furan intermediate .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.

Q. How can the purity and structural integrity of the compound be validated?

Analytical methods include:

- High-performance liquid chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

- Nuclear magnetic resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazine protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Single-crystal analysis to resolve molecular geometry and confirm regiochemistry, as demonstrated for related pyrazole-thiocarbamide derivatives (e.g., bond angles and torsion angles within pyrazine-furan motifs) .

Q. What solvent systems are suitable for solubility and stability studies?

The compound exhibits limited aqueous solubility due to its hydrophobic aryl and heteroaryl groups. Stability testing in DMSO (common stock solution) shows no degradation over 72 hours at 4°C. For biological assays, use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance solubility .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Target selection : Prioritize receptors with known pyrazole-carboxamide interactions (e.g., cannabinoid receptors or tyrosine kinases) .

- Docking workflow : Use AutoDock Vina or Schrödinger Glide to model ligand-receptor binding. Parameterize the compound’s partial charges (AM1-BCC method) and validate with molecular dynamics simulations (NAMD/GROMACS) .

- Key interactions : Fluorophenyl groups may engage in hydrophobic pockets, while the pyrazine-furan moiety participates in π-π stacking or hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Assay optimization : Compare enzymatic vs. cell-based assays (e.g., kinase inhibition in purified enzymes vs. cell proliferation IC). Address false positives via counter-screens (e.g., ATP-competitive vs. allosteric inhibitors) .

- Metabolic stability : Evaluate cytochrome P450 metabolism (e.g., CYP3A4/2D6) using liver microsomes to identify labile sites (e.g., furan ring oxidation) .

- Species variability : Test in human vs. rodent models to assess translational relevance .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazine ring to enhance binding affinity .

- Substituent screening : Replace the furan-3-yl group with thiophene or isoxazole to modulate steric and electronic effects .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms) .

Q. What are the challenges in crystallizing this compound for structural studies?

- Crystal growth : Use slow evaporation from mixed solvents (e.g., dichloromethane/methanol) to obtain diffraction-quality crystals .

- Polymorphism : Screen multiple solvent systems to avoid hydrate or solvate formation, which complicates data interpretation .

- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for light-atom structures (e.g., fluorine) .

Methodological Considerations

- Synthetic reproducibility : Monitor reaction intermediates via TLC and adjust stoichiometry (e.g., 1.2 equivalents of KCO for SNAr reactions) .

- Data interpretation : Cross-validate computational predictions (e.g., docking scores) with experimental IC values to avoid overfitting .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。